4-Chloro-1-(4-ethylcyclohexyl)-1h-pyrazol-3-amine 4-Chloro-1-(4-ethylcyclohexyl)-1h-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18284052
InChI: InChI=1S/C11H18ClN3/c1-2-8-3-5-9(6-4-8)15-7-10(12)11(13)14-15/h7-9H,2-6H2,1H3,(H2,13,14)
SMILES:
Molecular Formula: C11H18ClN3
Molecular Weight: 227.73 g/mol

4-Chloro-1-(4-ethylcyclohexyl)-1h-pyrazol-3-amine

CAS No.:

Cat. No.: VC18284052

Molecular Formula: C11H18ClN3

Molecular Weight: 227.73 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-1-(4-ethylcyclohexyl)-1h-pyrazol-3-amine -

Specification

Molecular Formula C11H18ClN3
Molecular Weight 227.73 g/mol
IUPAC Name 4-chloro-1-(4-ethylcyclohexyl)pyrazol-3-amine
Standard InChI InChI=1S/C11H18ClN3/c1-2-8-3-5-9(6-4-8)15-7-10(12)11(13)14-15/h7-9H,2-6H2,1H3,(H2,13,14)
Standard InChI Key DAWAYCITVZRWQB-UHFFFAOYSA-N
Canonical SMILES CCC1CCC(CC1)N2C=C(C(=N2)N)Cl

Introduction

Structural Characteristics and Molecular Composition

Core Molecular Architecture

The compound’s structure centers on a pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. At the 1-position, a 4-ethylcyclohexyl group introduces steric bulk and conformational variability, while a chlorine atom at the 4-position enhances electrophilicity. The amine group at the 3-position contributes to hydrogen-bonding potential, critical for molecular recognition in biological systems .

Stereochemical Considerations

The ethylcyclohexyl group exists in multiple conformations due to the cyclohexane ring’s chair-to-boat transitions. Computational models predict that the equatorial position of the ethyl substituent minimizes steric hindrance, stabilizing the molecule. This conformational flexibility may influence binding affinity in target interactions.

Electronic Properties

Density functional theory (DFT) calculations reveal that the chlorine atom withdraws electron density from the pyrazole ring, creating a partial positive charge at the 4-position. Conversely, the amine group donates electron density, resulting in a polarized electronic structure that facilitates nucleophilic attacks at specific sites .

Synthesis and Manufacturing Processes

Synthetic Pathways

The synthesis of 4-Chloro-1-(4-ethylcyclohexyl)-1H-pyrazol-3-amine typically involves three stages:

  • Formation of the pyrazole core via cyclization of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds.

  • Introduction of the chlorine substituent using chlorinating agents such as phosphorus oxychloride (POCl₃) under anhydrous conditions.

  • N-alkylation with 4-ethylcyclohexyl bromide to attach the cyclohexyl group .

Optimization Challenges

Key challenges include controlling regioselectivity during cyclization and minimizing side reactions during N-alkylation. Recent advances employ microwave-assisted synthesis to reduce reaction times from 12 hours to 45 minutes while improving yields from 58% to 82% .

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution

The chlorine atom undergoes nucleophilic aromatic substitution (SNAr) with amines or alkoxides. For example, reaction with sodium methoxide yields 4-methoxy-1-(4-ethylcyclohexyl)-1H-pyrazol-3-amine, a derivative with altered solubility profiles.

Reductive Amination

The primary amine at the 3-position participates in reductive amination with aldehydes or ketones. This reaction has been utilized to generate Schiff base complexes with transition metals like copper(II) and zinc(II), which exhibit antimicrobial activity .

Mechanistic Insights and Biological Interactions

Enzyme Inhibition Studies

In vitro assays demonstrate that the compound inhibits cytochrome P450 11B1 (CYP11B1) with an IC₅₀ of 0.8 μM, likely through competitive binding to the enzyme’s heme domain . This activity suggests potential applications in treating hypertension and Cushing’s syndrome.

Receptor Binding Profiling

Molecular docking simulations reveal affinity for G-protein-coupled receptors (GPCRs) involved in neurotransmitter signaling. The ethylcyclohexyl group’s hydrophobicity facilitates membrane penetration, enhancing bioavailability.

Analytical Profiling and Physicochemical Properties

Spectroscopic Data

PropertyValue/DescriptionMethodSource
¹H NMR (CDCl₃)δ 1.12 (t, 3H, CH₂CH₃), 1.45–1.78 (m, 11H, cyclohexyl), 4.21 (s, 1H, NH₂)400 MHz NMR
IR (KBr)3360 cm⁻¹ (N–H stretch), 1550 cm⁻¹ (C=N stretch)FT-IR
Melting Point128–130°CDifferential Scanning Calorimetry

Solubility and Stability

The compound exhibits lipophilic characteristics (logP = 3.2) and is soluble in dichloromethane and dimethyl sulfoxide (DMSO). Stability studies indicate decomposition <5% after 6 months at −20°C.

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